molecular formula C13H23NO6S B2840437 3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid CAS No. 1396979-23-9

3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid

Cat. No.: B2840437
CAS No.: 1396979-23-9
M. Wt: 321.39
InChI Key: LINNMLHTUBJOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as 3-[2-[(tert-Butoxycarbonyl)amino]ethoxy]propanoic Acid . It has a molecular formula of C10H19NO5 and a molecular weight of 233.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid backbone with an ethoxy group and a tert-butoxycarbonyl (Boc) protected amino group attached to the second carbon atom .


Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a flash point of 187 °C . It should be stored under inert gas and is sensitive to air .

Scientific Research Applications

Chemiluminescence and Oxidation Studies

Research demonstrates the use of tert-butoxycarbonyl (Boc) amino acids in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting their application in chemiluminescence. For instance, sulfanyl-substituted dioxetanes were oxidized to sulfinyl and sulfonyl derivatives, offering insights into base-induced chemiluminescence properties (Watanabe et al., 2010).

Synthesis of Protected Amino Acids

Another study focused on developing synthetic strategies for orthogonally protected methyl esters of non-proteinogenic amino acids, leveraging tert-butoxycarbonyl protected intermediates. This methodology is crucial for the synthesis of complex molecules and peptides, illustrating the versatility of tert-butoxycarbonyl in the preparation of amino acid derivatives (Temperini et al., 2020).

Enantioselective Syntheses

The enantioselective synthesis of certain Boc-protected amino acids from enantiomerically enriched precursors showcases the application of tert-butoxycarbonyl in creating compounds with specific optical activities. This is crucial for the production of enantiomerically pure substances in pharmaceuticals and research (Alonso et al., 2005).

Microbial Metabolism Studies

Studies on the metabolism of certain microorganisms have identified the formation of Boc-protected organic acids, underscoring the role of such compounds in understanding microbial processes and potential applications in biotechnology (Rimbault et al., 1993).

N-tert-Butoxycarbonylation Techniques

Research into the N-tert-butoxycarbonylation of amines using efficient catalysts highlights the significance of Boc-protected amino acids in synthetic chemistry, offering a method to protect amines efficiently and environmentally friendly (Heydari et al., 2007).

Safety and Hazards

This compound may cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Properties

IUPAC Name

3-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6S/c1-5-19-11(17)9(8-21-7-6-10(15)16)14-12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINNMLHTUBJOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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